2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
This compound is a cyclopenta[d]thiazole derivative featuring a benzamido group at position 2 and a 4-methoxyphenethyl carboxamide moiety at position 4. Its structure integrates a bicyclic thiazole core fused with a cyclopentane ring, which confers rigidity and influences electronic properties. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazole- and triazole-based derivatives) suggest applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-7-15(8-10-17)13-14-24-22(28)18-11-12-19-20(18)25-23(30-19)26-21(27)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFZGTMSCRSGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Casein Kinase 1 (CK1) family , which is a highly conserved ubiquitously expressed serine/threonine protein kinase family. The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains.
Mode of Action
The compound has been identified as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε. The compound’s interaction with its targets leads to the inhibition of the CK1δ, thereby affecting the phosphorylation of many different substrates bearing either a canonical or a non-canonical consensus sequence.
Biochemical Pathways
The inhibition of CK1δ affects many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes are crucial for normal cellular function and their disruption can lead to various pathological conditions.
Result of Action
The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules. For instance, some thiazole derivatives have been found to inhibit CK1δ, a kinase involved in various cellular processes.
Molecular Mechanism
It has been suggested that similar compounds can act as potent and specific inhibitors of CK1δ. This could involve binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
Similar compounds have been shown to inhibit the proliferation of tumor cell lines in a dose-dependent manner.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes involved in cellular metabolism.
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins.
Subcellular Localization
Similar compounds have been shown to interact with various cellular compartments and organelles.
Biological Activity
2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound features a cyclopenta[d]thiazole core, which is known for its diverse biological effects, including anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 421.52 g/mol
- CAS Number : 942004-68-4
The structure includes a benzamido group and a methoxyphenethyl substituent, which may enhance its solubility and reactivity. These features are critical for its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Preliminary studies suggest that this compound can inhibit the growth of cancer cells with submicromolar IC50 values. For example, compounds with similar thiazole structures have shown IC50 values in the range of 0.69 to 2.27 μM against various cancer cell lines such as A549 (lung cancer) and OVACAR (ovarian cancer) .
- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that these compounds can activate caspases involved in apoptosis and inhibit tubulin polymerization, which is crucial for mitosis .
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 2.01 | Induces G2/M cell cycle arrest |
| OVACAR-4 | 0.69 | Activates caspases 3, 8, and 9 |
| CAKI-1 | 2.27 | Inhibits tubulin polymerization |
| T47D | 0.362 | Induces early apoptosis |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are essential in combating oxidative stress associated with various diseases, including cancer. Derivatives of thiazole have been noted for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazole Derivatives : A study highlighted that thiazole derivatives demonstrated potent inhibitory effects on specific kinases involved in cancer proliferation pathways . This suggests that the structural characteristics of compounds like this compound may similarly affect kinase activity.
- Antiproliferative Activity Assessment : In a comparative analysis of various benzothiazole derivatives, it was found that certain substitutions significantly enhanced anticancer activity. The presence of methoxy groups was particularly beneficial in increasing bioactivity .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a cyclopenta[d]thiazole scaffold with several analogs but differs in substituent composition and positioning:
Key Observations :
- Solubility : The 4-methoxyphenethyl chain may increase hydrophilicity relative to thiophen-2-ylmethyl or methylthio substituents .
- Bioactivity : Halogenated analogs (e.g., 4-chloro/fluoro) are often associated with improved metabolic stability and target affinity due to halogen bonding .
Spectral and Physicochemical Properties
Data from and provide benchmarks for comparison:
Key Differences :
- The target compound’s IR spectrum lacks ν(S-H) (~2500–2600 cm⁻¹), confirming the absence of thiol tautomers, consistent with triazole derivatives in .
- The 4-methoxyphenyl group’s electron-donating effect may downfield-shift aromatic protons in NMR compared to electron-withdrawing substituents (e.g., -Cl, -F) .
Q & A
Q. What are the optimized synthetic routes for 2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions using reagents like EDC or DCC to form carboxamide bonds .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency under controlled pH and temperature (60–80°C) .
- Purification : Recrystallization or chromatography (e.g., silica gel column) ensures high purity (>95%) .
Example Synthesis Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | EDC, HOBt, DMF | Amide bond formation | 65–75% |
| 2 | NaBH₄, MeOH | Reduction of intermediates | 80% |
| 3 | Ethyl acetate recrystallization | Final purification | 90% purity |
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole ring and benzamido group .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 452.18 [M+H]⁺) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% deviation .
Advanced Research Questions
Q. How can molecular docking elucidate potential biological targets?
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thiazole derivatives .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations. Key parameters:
- Grid box centered on ATP-binding pockets.
- Docking score thresholds : ≤−7.0 kcal/mol for high-affinity interactions .
- Validation : Compare with co-crystallized ligands (e.g., staurosporine for kinases) to assess pose reproducibility .
Q. What strategies resolve contradictions in reported bioactivity data?
- Comparative Assay Design : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines for IC₅₀ determination) .
- Meta-Analysis : Pool data from structurally analogous compounds (e.g., cyclopenta[d]thiazoles with varying substituents) to identify SAR trends .
- Control Experiments : Test for off-target effects using counter-screens (e.g., cytochrome P450 inhibition assays) .
Q. How to design derivatives for improved pharmacokinetics?
- SAR Insights :
-
Methoxy Group (4-position) : Enhances metabolic stability by reducing CYP3A4-mediated oxidation .
-
Thiazole Ring Modifications : Fluorination at C5 increases membrane permeability (logP < 3.5) .
- In Silico Tools : SwissADME predicts bioavailability (e.g., Rule of Five compliance) .
Derivative Optimization Table :
Modification Effect Reference 4-OCH₃ → 4-CF₃ Increased metabolic stability Benzamido → Pyridinylamide Enhanced solubility (logS −4.2 → −3.5)
Contradiction Analysis & Methodological Challenges
Q. Why do solubility measurements vary across studies?
- Methodological Variability :
- Shake-flask vs. HPLC : Discrepancies arise from equilibration time and detection limits .
- pH Dependence : Solubility increases at pH 2.0 (stomach mimic) vs. pH 7.4 (bloodstream) .
- Mitigation : Use standardized buffers (USP) and report conditions explicitly .
Q. How to address conflicting cytotoxicity results in cancer cell lines?
- Cell Line Heterogeneity : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity .
- Assay Interference : Pre-treat compounds with serum albumin to quantify protein-binding effects .
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
